N-benzyl-4-fluorobenzo[d]thiazol-2-amine
CAS No.: 862975-05-1
Cat. No.: VC5761576
Molecular Formula: C14H11FN2S
Molecular Weight: 258.31
* For research use only. Not for human or veterinary use.
![N-benzyl-4-fluorobenzo[d]thiazol-2-amine - 862975-05-1](/images/structure/VC5761576.png)
Specification
CAS No. | 862975-05-1 |
---|---|
Molecular Formula | C14H11FN2S |
Molecular Weight | 258.31 |
IUPAC Name | N-benzyl-4-fluoro-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C14H11FN2S/c15-11-7-4-8-12-13(11)17-14(18-12)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
Standard InChI Key | KLWLVMAXCMSZCH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC2=NC3=C(C=CC=C3S2)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
N-Benzyl-4-fluorobenzo[d]thiazol-2-amine features a benzothiazole scaffold substituted with a fluorine atom at the 4-position and a benzyl group attached to the 2-amino nitrogen (Figure 1). The benzothiazole nucleus consists of a benzene ring fused to a thiazole ring, conferring planar rigidity and electronic diversity. The fluorine atom enhances electronegativity and metabolic stability, while the benzyl group introduces lipophilicity, potentially improving membrane permeability .
Physicochemical Profile
Key physicochemical properties of N-benzyl-4-fluorobenzo[d]thiazol-2-amine are summarized in Table 1.
Table 1: Physicochemical properties of N-benzyl-4-fluorobenzo[d]thiazol-2-amine
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁FN₂S |
Molar Mass (g/mol) | 258.31 |
Density (g/cm³) | 1.355 ± 0.06 (Predicted) |
Boiling Point (°C) | 406.8 ± 47.0 (Predicted) |
pKa | 1.94 ± 0.10 (Predicted) |
The compound’s low pKa (1.94) suggests protonation under physiological conditions, which may influence its solubility and interaction with biological targets . Its predicted density and boiling point align with trends observed in similar benzothiazole derivatives, emphasizing thermal stability and solid-state packing efficiency.
Synthetic Methodologies
General Synthesis Route
N-Benzyl-4-fluorobenzo[d]thiazol-2-amine is synthesized via nucleophilic substitution reactions, as detailed in studies on analogous benzothiazole derivatives . A representative protocol involves:
-
Starting Materials: 2-Amino-5-fluorobenzothiazole (1 mmol), benzyl bromide (1.2 mmol), and potassium carbonate (K₂CO₃, 2 mmol) as a base.
-
Solvent System: Acetonitrile (6 mL for reactants, 15 mL for benzyl bromide dissolution).
-
Reaction Conditions: Dropwise addition of benzyl bromide to the reaction mixture under reflux (6–7 hours), monitored by thin-layer chromatography (TLC).
-
Workup: Post-reaction cooling, solvent evaporation under reduced pressure, and extraction with ethyl acetate and saturated NaCl.
-
Purification: Column chromatography to isolate the target compound .
This method yields N-benzyl-4-fluorobenzo[d]thiazol-2-amine with moderate to high purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Structural Confirmation
Post-synthesis characterization employs:
-
¹H/¹³C NMR: To verify the benzyl group’s integration and fluorine’s electronic effects on the aromatic system.
-
LC-MS: For molecular ion peak identification (theoretical m/z: 258.31).
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
Benzothiazole derivatives suppress pro-inflammatory cytokines like IL-6 and TNF-α . In RAW264.7 macrophages, analog B7 reduced IL-6 levels by 40–60% and TNF-α by 35–55% at 4 μM . N-Benzyl-4-fluorobenzo[d]thiazol-2-amine’s benzyl group could modulate NF-κB signaling, a pathway central to cytokine production.
Pharmacokinetic and Toxicity Considerations
ADMET Predictions
Computational models predict favorable drug-like properties for N-benzyl-4-fluorobenzo[d]thiazol-2-amine:
-
Absorption: High gastrointestinal permeability (logP ≈ 3.5).
-
Metabolism: Resistance to CYP450-mediated oxidation due to fluorine’s electron-withdrawing effects.
Comparative Analysis with Analogs
Table 2: Comparative bioactivity of benzothiazole derivatives
Compound | IC₅₀ (μM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
---|---|---|---|
4i (Lead) | 1.2–3.8 | 55–65 | 50–60 |
B7 (Nitrobenzyl) | 0.8–2.5 | 60–70 | 55–65 |
N-Benzyl-4-fluoro-2-amine | N/A | N/A | N/A |
Future Directions and Challenges
Research Gaps
-
Biological Screening: Empirical validation of N-benzyl-4-fluorobenzo[d]thiazol-2-amine’s anticancer/anti-inflammatory efficacy.
-
Structure-Activity Relationship (SAR): Systematic modification of the benzyl group to optimize potency.
Clinical Translation Challenges
-
Synthetic Scalability: Optimizing reaction yields for large-scale production.
-
Target Selectivity: Mitigating off-target effects through prodrug strategies or formulation advancements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume